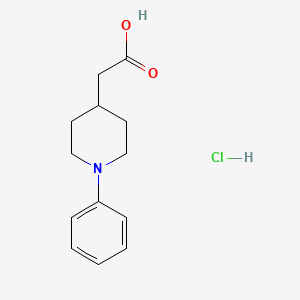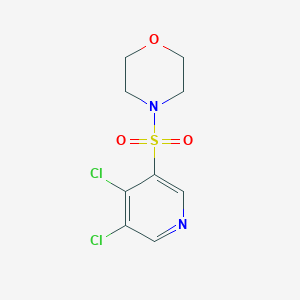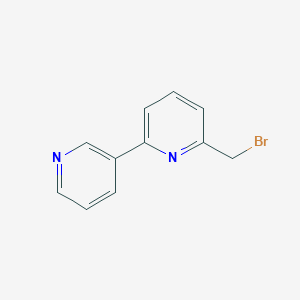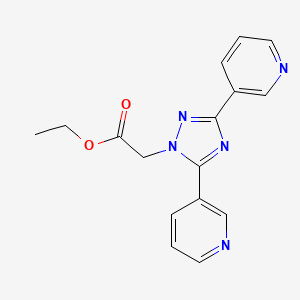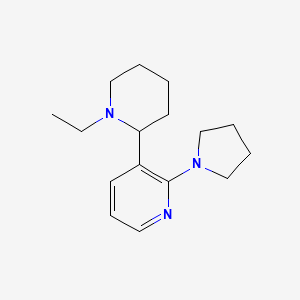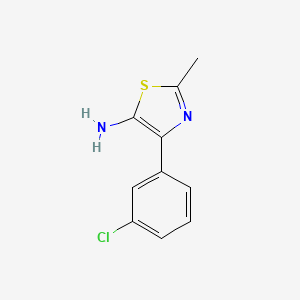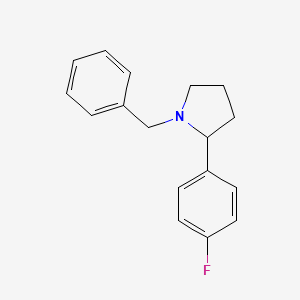
1-Benzyl-2-(4-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-(4-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The compound features a benzyl group and a 4-fluorophenyl group attached to the pyrrolidine ring, which can influence its chemical and biological properties.
Preparation Methods
The synthesis of 1-Benzyl-2-(4-fluorophenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with benzylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently cyclized to form the pyrrolidine ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-2-(4-fluorophenyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrrolidines, ketones, and alcohols.
Scientific Research Applications
1-Benzyl-2-(4-fluorophenyl)pyrrolidine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-2-(4-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Benzyl-2-phenylpyrrolidine: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
1-Benzyl-2-(4-chlorophenyl)pyrrolidine: Contains a chlorine atom instead of fluorine, which can influence its pharmacokinetic properties and potency.
1-Benzyl-2-(4-methylphenyl)pyrrolidine: Features a methyl group, which can alter its lipophilicity and metabolic stability.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its binding affinity to certain biological targets and improve its metabolic stability .
Properties
Molecular Formula |
C17H18FN |
|---|---|
Molecular Weight |
255.33 g/mol |
IUPAC Name |
1-benzyl-2-(4-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C17H18FN/c18-16-10-8-15(9-11-16)17-7-4-12-19(17)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2 |
InChI Key |
JKWRIZVPHCHZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


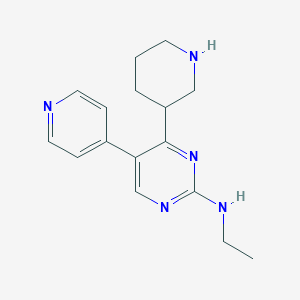
![3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11814010.png)
